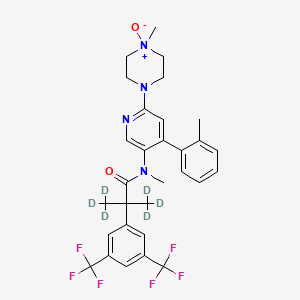

Netupitant N-oxide D6

Description

Structure

3D Structure

Properties

Molecular Formula |

C₃₀H₂₆D₆F₆N₄O₂ |

|---|---|

Molecular Weight |

600.63 |

Synonyms |

N,α,α-Trimethyl-N-[6-(4-methyl-4-oxido-1-piperazinyl)-4-(2-methylphenyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Pathway Elucidation of Netupitant via Deuterium-Labeled Isotopologues

Executive Summary

This guide outlines a high-precision methodological framework for analyzing the metabolic pathway of Netupitant , a neurokinin-1 (NK1) receptor antagonist, using deuterated isotopologues. Netupitant is primarily metabolized by CYP3A4 (and to a lesser extent CYP2C9/CYP2D6) into three major active metabolites: M1 (N-demethyl) , M2 (N-oxide) , and M3 (hydroxymethyl) .[1]

The strategic incorporation of deuterium (

-

Mechanistic Elucidation: Leveraging the Kinetic Isotope Effect (KIE) to identify rate-determining steps (RDS) in C-H bond oxidation.

-

Metabolite Tracking: Using mass shifts to unambiguously assign the structural origin of metabolites in complex LC-MS/MS matrices.

Pharmacological Context & Structural Targets[2][3]

Netupitant (2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide) presents multiple "metabolic soft spots" susceptible to oxidative attack.

The Metabolic Triad (M1, M2, M3)

According to FDA pharmacology reviews, the primary metabolic clearance pathways involve:

-

M1 (Desmethyl-Netupitant): Formed via N-demethylation, likely at the N-methyl piperazine moiety.

-

M2 (Netupitant N-oxide): Formed via N-oxidation of the piperazine or pyridine nitrogen.

-

M3 (Hydroxymethyl-Netupitant): Formed via hydroxylation of a methyl group (likely the tolyl methyl or amide methyl).

Deuterium Labeling Strategy

To deconvolute these pathways, we propose the synthesis of two distinct isotopologues:

-

Analog A (

-Pip-Netupitant): Deuteration of the N-methyl piperazine group.-

Hypothesis: If M1 is formed here, we expect a Primary KIE (

), reducing M1 formation and potentially shunting metabolism toward M2/M3 (Metabolic Switching).

-

-

Analog B (

-Tolyl-Netupitant): Deuteration of the 2-methylphenyl (tolyl) group.-

Hypothesis: If M3 involves oxidation of this benzylic carbon, M3 formation will be suppressed.

-

Experimental Workflow

Materials & Reagents[4]

-

Substrates: Netupitant (Reference),

-Pip-Netupitant, -

Biological System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Microsomal Stability & Metabolite Profiling Protocol

This protocol ensures the capture of both kinetic data and metabolite identification.

-

Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Spike Netupitant (or deuterated analog) to a final concentration of 1 µM (ensure <0.1% DMSO final).

-

Reaction Initiation: Add NADPH regenerating system.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing Internal Standard (e.g., Verapamil). Vortex for 1 min.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

LC-MS/MS Conditions (HRMS)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is required to distinguish

H from -

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode.

Data Interpretation & Pathway Analysis[5][6][7][8][9]

Visualizing the Metabolic Map

The following diagram illustrates the Netupitant metabolic cascade and the specific blockade points introduced by deuterium labeling.

Figure 1: CYP3A4-mediated metabolic pathways of Netupitant.[1] Red pathways indicate sites where Deuterium labeling induces a Kinetic Isotope Effect.

Calculating the Kinetic Isotope Effect (KIE)

To confirm the mechanism, calculate the intrinsic clearance (

-

Interpretation:

-

KIE

1: No bond breakage at the labeled site in the rate-determining step. -

KIE > 2: Primary isotope effect. The C-H bond breakage is rate-limiting. This confirms the site of metabolism.

-

Metabolic Switching: If

decreases significantly, check for increased AUC of alternative metabolites (e.g., if M1 is suppressed, does M2 increase?).

-

Mass Shift Analysis Table

Use this reference table to identify metabolites in the HRMS spectra.

| Metabolite | Modification | Protio Mass Shift ( | Interpretation | |

| Parent | None | 0 | +3.018 | Intact Label |

| M1 | N-Demethylation | -14.016 | -14.016 (vs Parent) | Loss of Label. If the |

| M2 | N-Oxidation | +15.995 | +19.013 | Label Retained. Oxidation occurs on N, methyl group remains intact. |

| M3 | Hydroxylation | +15.995 | +19.013 | Label Retained. Hydroxylation is on a different site (e.g., Tolyl) than the label. |

Experimental Workflow Diagram

The following diagram details the step-by-step execution of the study, ensuring data integrity from synthesis to analysis.

Figure 2: End-to-end workflow for metabolic stability assessment using deuterated Netupitant analogs.

References

-

European Medicines Agency (EMA). (2015). Assessment Report: Akynzeo (Netupitant/Palonosetron).[1][2] Procedure No. EMEA/H/C/003728/0000. [Link]

-

U.S. Food and Drug Administration (FDA). (2014).[3] Pharmacology/Toxicology Review and Evaluation: NDA 205718 (Akynzeo).[2] Center for Drug Evaluation and Research. [Link]

-

Navari, R. M. (2014). Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Drug Design, Development and Therapy, 8, 2469–2477. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 1113, 237–244. (Methodological Grounding). [Link]

Sources

Molecular weight and isotopic distribution of Netupitant N-oxide D6

Technical Whitepaper: Characterization and Mass Spectrometry of Netupitant N-oxide-d6

Executive Summary

In the bioanalysis of the antiemetic Netupitant (Akynzeo®), accurate quantification of its major metabolites is critical for defining pharmacokinetics (PK) and safety profiles. The N-oxide metabolite (M3) is a primary circulating derivative formed via CYP3A4 oxidation.

To quantify this metabolite in complex biological matrices (plasma/urine), Netupitant N-oxide-d6 is utilized as the Stable Isotope Labeled (SIL) Internal Standard (IS). Its utility relies on a precise mass shift (+6 Da) to differentiate it from the native metabolite while retaining identical chromatographic behavior.

This guide details the physicochemical properties, isotopic distribution, and critical mass spectrometry (LC-MS/MS) considerations for this compound, specifically addressing the "in-source reduction" artifact that frequently compromises N-oxide data.

Chemical Identity & Structural Logic

The efficacy of a deuterated standard depends on the position of the label. For Netupitant N-oxide-d6, the most commercially stable configuration places the deuterium atoms on the gem-dimethyl groups of the isobutyramide side chain.

-

Metabolic Change: N-oxidation at the 4-methylpiperazine nitrogen.

-

Isotopic Modification: Replacement of 6 hydrogen atoms with deuterium (D) on the isobutyryl moiety.

Table 1: Physicochemical Specifications

| Feature | Netupitant N-oxide (Native) | Netupitant N-oxide-d6 (IS) |

| Formula | C₃₀H₃₂F₆N₄O₂ | C₃₀H₂₆D₆F₆N₄O₂ |

| Modification | Oxidation of Piperazine N | Hexa-deuteration of Isobutyryl Methyls |

| Monoisotopic Mass | 594.2429 Da | 600.2806 Da |

| Average MW | 594.59 g/mol | 600.63 g/mol |

| Polarity | Positive (Basic Amine/N-oxide) | Positive |

| LogP (Approx) | ~5.8 (Slightly lower than parent) | ~5.8 (Identical to native N-oxide) |

Critical Note on Isomerism: Commercial vendors may supply different isomers. The data above assumes the standard Isobutyryl-d6 configuration (e.g., N-[6-(4-methyl-4-oxido-1-piperazinyl)...]-2-(methyl-d3)-propanamide-3,3,3-d3). Always verify the Certificate of Analysis (CoA) to ensure the label is not on the piperazine ring, as metabolic N-dealkylation could result in loss of the label during fragmentation.

Molecular Weight & Isotopic Distribution

In high-resolution mass spectrometry (HRMS), we rely on the Monoisotopic Mass . However, for triple quadrupole (QqQ) sensitivity calculations, understanding the Isotopic Envelope is vital to avoid "cross-talk" between the native analyte and the internal standard.

Theoretical Isotopic Abundance (Simulation)

The substitution of 6 Hydrogens (1.0078 Da) with 6 Deuteriums (2.0141 Da) creates a mass shift of +6.037 Da .

-

Native M+0 (m/z 595.25): 100% Abundance

-

Native M+6 (m/z 601.27): < 0.1% Abundance (Negligible overlap with IS)

-

IS M-6 (m/z 594.28): 0% (Assuming 99 atom% D purity)

Table 2: MS Isotopic Distribution Pattern (Normalized)

| Isotope | Native N-oxide (m/z) | Abundance (%) | IS (d6) N-oxide (m/z) | Abundance (%) |

| M + 0 | 595.25 | 100.0 | 601.29 | 100.0 |

| M + 1 | 596.25 | ~34.5 | 602.29 | ~34.2 |

| M + 2 | 597.26 | ~6.8 | 603.30 | ~6.7 |

| M + 3 | 598.26 | ~1.1 | 604.30 | ~1.0 |

Note: Values calculated based on natural abundance of ¹³C, ¹⁵N, and ¹⁸O. The "m/z" assumes protonation [M+H]⁺.

Bioanalytical Strategy: LC-MS/MS Protocols

The quantification of N-oxides presents a specific challenge known as In-Source Reduction . The heated electrospray ionization (ESI) source can thermally reduce the N-oxide back to the parent Netupitant.

If your D6-N-oxide standard reduces to D6-Netupitant in the source, and you are also measuring D6-Netupitant (as an IS for the parent), you will compromise the integrity of the parent drug assay.

Workflow Logic (Graphviz)

Figure 1: The In-Source Reduction risk pathway. If the N-oxide reduces in the source, it becomes isobaric with the parent drug, potentially biasing parent drug quantification.

Recommended MRM Transitions

To ensure specificity, the Selected Reaction Monitoring (SRM/MRM) transitions must retain the deuterated moiety.

-

Precursor Ion (Q1):

-

Native: 595.2 ([M+H]⁺)

-

IS (D6): 601.3 ([M+H]⁺)

-

-

Product Ion (Q3) Selection:

-

Option A (Loss of Oxygen): 601.3 → 585.3. (Specific to N-oxide, but low specificity in dirty matrices).

-

Option B (Structural Fragment): 601.3 → 302.2 .

-

Explanation: The standard Netupitant fragment is ~296 (piperazine/pyridine core). If the D6 is on the isobutyryl group (attached to the pyridine amine), the fragment containing the pyridine+isobutyryl will shift by +6 Da.

-

Warning: If you monitor a fragment that loses the isobutyryl group (e.g., just the piperazine ring), the IS and Native product ions will be identical. You must verify which part of the molecule carries the label.

-

-

Experimental Protocol: Self-Validating the IS

Before running clinical samples, you must validate that the D6-IS does not interfere with the Native analyte and vice versa.

Step-by-Step Validation:

-

Isotopic Purity Check (Q1 Scan):

-

Infuse Netupitant N-oxide-d6 (100 ng/mL).

-

Scan Q1 from m/z 590 to 610.

-

Pass Criteria: Signal at m/z 595 (M+0 of native) must be < 0.5% of the m/z 601 peak. This confirms the absence of unlabeled impurity (D0).

-

-

In-Source Reduction Test:

-

Inject a pure standard of Netupitant N-oxide-d6.

-

Monitor the MRM for Netupitant-d6 (the parent drug, m/z 585 → fragment).

-

Pass Criteria: No peak should appear at the retention time of the N-oxide. If a peak appears, your source temperature is too high, converting N-oxide → Parent.

-

-

Cross-Talk Evaluation:

-

Inject High Concentration Native N-oxide (ULOQ).

-

Monitor IS Transition (601 → fragment).

-

Pass Criteria: Response in IS channel must be < 5% of the average IS response.

-

References

-

European Medicines Agency (EMA). (2015). Assessment Report: Akynzeo (Netupitant/Palonosetron).[4] Procedure No. EMEA/H/C/003728/0000. Link

-

PubChem. (2025).[2][5] Netupitant N-Oxide (Compound CID 11848838).[5] National Library of Medicine. Link

-

Lanzarotti, C., & Rossi, G. (2013). Effect of netupitant, a highly selective NK1 receptor antagonist, on the pharmacokinetics of midazolam, erythromycin and dexamethasone.[6] Supportive Care in Cancer, 21(10), 2783–2791.[6] Link

-

Alentris Research. (2024). Netupitant N-Oxide d6 - API Impurities.[1][7]Link

Sources

- 1. alentris.org [alentris.org]

- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Netupitant = 98 HPLC 290297-26-6 [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. Netupitant N-Oxide | C30H32F6N4O2 | CID 11848838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Netupitant N-oxide (3) D6 [artis-standards.com]

Identification and Quantification of Netupitant N-oxide D6 in Biological Matrices: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, scientifically-grounded framework for the robust identification and quantification of Netupitant N-oxide in biological matrices using its stable isotope-labeled (SIL) internal standard, Netupitant N-oxide D6. As drug development pipelines increasingly rely on precise pharmacokinetic (PK) and toxicokinetic (TK) data, the bioanalytical methods underpinning these studies must be beyond reproach. This document moves beyond a simple recitation of protocols to explore the fundamental causality behind experimental design choices, ensuring methods are not only accurate but inherently self-validating. We will detail a complete workflow from sample preparation to final data analysis, grounded in regulatory expectations and first-principle scientific reasoning. This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish a reliable and defensible method for metabolite quantification.

Introduction: The Analyte and the Imperative for Precision

Netupitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] It is a cornerstone of antiemetic therapy, particularly for preventing chemotherapy-induced nausea and vomiting (CINV).[1][2] Upon administration, Netupitant undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[2][3] This biotransformation yields several pharmacologically active metabolites, including the prominent Netupitant N-oxide.[1][4]

Accurate quantification of both the parent drug and its major metabolites in biological fluids is critical for building a complete pharmacokinetic profile. This data informs dosing regimens, reveals potential drug-drug interactions, and is a non-negotiable component of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[5][6] The inherent complexity of biological matrices such as plasma and urine, however, presents significant analytical challenges, including ion suppression and variable analyte recovery.[7] To overcome these hurdles, the use of a stable isotope-labeled internal standard is not merely a best practice—it is the gold standard for ensuring data integrity.[7][8]

This guide focuses specifically on the use of this compound, a deuterated form of the metabolite, to serve as the internal standard (IS) for its own quantification.

The Foundational Principle: Why Deuterated Internal Standards Confer Trustworthiness

In quantitative mass spectrometry, the core principle is to normalize the analytical response of the target analyte to that of an internal standard added at a known, constant concentration to every sample.[7] The ideal IS behaves identically to the analyte throughout the entire analytical process—from extraction to ionization. This is where a SIL-IS, such as this compound, demonstrates its superiority.

Causality Behind the Choice:

-

Identical Chemical Properties: Deuterium is a stable, non-radioactive isotope of hydrogen.[8] Replacing six hydrogen atoms with deuterium in the Netupitant N-oxide molecule results in a compound (this compound) with a higher mass (approx. 600.6 g/mol vs. 594.6 g/mol ) but virtually identical physicochemical properties.[3][9][10]

-

Co-elution and Co-extraction: Because its chemical structure is the same, the D6-labeled standard will have the same solubility, extraction efficiency, and chromatographic retention time as the endogenous (non-labeled) analyte.[11][12]

-

Correction for Matrix Effects: The most insidious challenge in bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer's source, causing unpredictable signal suppression or enhancement.[7][13] Since the deuterated IS co-elutes and ionizes under the exact same conditions, it experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, this variability is effectively cancelled out, yielding a highly accurate and precise measurement.[8][12]

This perfect mirroring of behavior is what makes the method a self-validating system; any physical or chemical variance affecting the analyte will also affect the internal standard, ensuring the final calculated ratio remains a true reflection of the analyte's concentration.

High-Level Bioanalytical Workflow

The entire process, from sample receipt to final report, follows a structured and logical path designed to minimize variability and ensure traceability.

Caption: Step-by-step protein precipitation workflow.

Causality and Field Insights:

-

Ice-Cold Acetonitrile: Using a cold precipitation solvent enhances the efficiency of protein crashing. The 3:1 ratio of ACN to plasma is a well-established starting point for effective protein removal. [14]* Vigorous Vortexing: This step is critical. Insufficient mixing leads to incomplete protein precipitation, resulting in lower recovery, potential column clogging, and significant matrix effects.

-

High-Speed Centrifugation: This ensures a tight, well-defined pellet, making it easier to aspirate the supernatant without disturbing the precipitated proteins.

-

Evaporation and Reconstitution: The drying step concentrates the analyte. Reconstituting in a mobile-phase-compatible solvent is crucial for good peak shape during the subsequent chromatographic separation.

Instrumental Analysis: LC-MS/MS Method

The reconstituted sample is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The LC component separates the analyte from other matrix components, while the MS/MS provides highly selective and sensitive detection.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is an excellent choice for retaining and separating Netupitant and its metabolites.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, hold for washing, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the moderately non-polar Netupitant N-oxide. The acidic mobile phase (formic acid) promotes protonation of the analyte, which is essential for efficient positive-mode electrospray ionization (ESI+).

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Ion Electrospray Ionization (ESI+) mode. The key is the use of Multiple Reaction Monitoring (MRM), which provides exceptional selectivity. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is unique to the analyte of interest.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |

| Netupitant N-oxide | 595.3 | [Proposed: 100.1] | 100 | [Optimized: ~25-35] |

| This compound (IS) | 601.3 | [Proposed: 106.1] | 100 | [Optimized: ~25-35] |

| Table 1: Proposed MRM Transitions for Netupitant N-oxide and its D6-labeled Internal Standard. Note: Product ions and collision energies are compound-dependent and must be optimized experimentally by infusing the pure standard into the mass spectrometer. The proposed product ion m/z 100.1 corresponds to the piperazine ring fragment, a common and stable fragmentation pathway for such structures. The D6 version would logically fragment to m/z 106.1. |

Method Validation: Proving Fitness for Purpose

A bioanalytical method is not considered reliable until it has undergone rigorous validation to prove it is fit for its intended purpose. [15]All validation experiments must be performed according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry. [5][16]

| Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the signal being measured is only from the analyte of interest. |

| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). | Demonstrates that the method is both correct (accurate) and repeatable (precise). [5] |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria. | Establishes the relationship between instrument response and concentration over the analytical range. [17] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the sensitivity of the assay. |

| Recovery | Not required to be 100%, but must be consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. [17] |

| Matrix Effect | Assessed to ensure that variability in the biological matrix does not impact accuracy and precision. | Confirms the internal standard is adequately correcting for ion suppression/enhancement. [13] |

| Stability | Analyte must be stable under various conditions: Freeze-thaw cycles, bench-top (room temp), long-term storage (-80°C), and in processed samples. [18] | Guarantees that the sample concentration does not change between collection and analysis. |

Conclusion

The successful identification and quantification of Netupitant N-oxide in biological matrices hinges on a method that is both scientifically sound and rigorously validated. The strategic use of a stable isotope-labeled internal standard, this compound, is the cornerstone of this approach. It provides an unparalleled ability to correct for the inherent variabilities of the bioanalytical process, particularly matrix effects and extraction inconsistencies. By coupling this "gold standard" internal standard with a straightforward protein precipitation extraction and a highly selective LC-MS/MS analysis, researchers can generate high-quality, defensible data. This data is essential for accurately characterizing the pharmacokinetic profile of Netupitant and its metabolites, ultimately supporting the safe and effective use of this critical antiemetic therapy.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

- U.S. Food and Drug Administration. (2025).

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method Validation,' now available. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2021). Validated stability indicating RP-HPLC method for simultaneous determination of netupitant and palanosetron in combined pharmaceutical formulations. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Springer. (2021). Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Development and validation of a rp - hplc method for the simultaneous determination of netupitant. [Link]

-

Wikipedia. (n.d.). Netupitant. [Link]

-

National Center for Biotechnology Information. (n.d.). Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry. [Link]

-

YMER. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF NETUPITANT AND PALONOSETRON IN BULK FORM AND MARKETED CO. [Link]

-

Neliti. (2022). A new UPLC method development and validation for simultaneous estimation of netiputant and palonosetron using bulk and pharmaceu. [Link]

-

Metware Biotechnology. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2021). Method development and validation for simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form by using. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. [Link]

-

Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

-

National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

-

ResearchGate. (2025). Simulation of the oxidative metabolization pattern of netupitant, a NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry. [Link]

-

LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

-

PubMed. (1985). Quantitative analysis of an N-oxide metabolite by fast atom bombardment tandem mass spectrometry. [Link]

-

Pharmaffiliates. (n.d.). Netupitant-impurities. [Link]

-

International Journal of Pharmaceutical and Biological Archives. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. [Link]

-

International Journal of Novel Research and Development. (2023). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PHARMACOKINETIC STUDIES. [Link]

-

International Journal of Creative Research Thoughts. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Netupitant N -Oxide d6. [Link]

-

ResearchGate. (2018). analytical method development and validation of netupitant tablets by using rp-hplc techniques. [Link]

-

ARTIS STANDARDS. (n.d.). Netupitant N-oxide (3) D6. [Link]

-

Zenodo. (2023). DEVELOPMENT OF NEW ANALYTICAL METHOD AND VALIDATION OF ANTI-NEOPLASTIC AGENTS NETUPITANT AND PALONOSETRON IN PURE AND PHARMACEUTICAL FORMULATION BY RP-HPLC. [Link]

Sources

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. caymanchem.com [caymanchem.com]

- 4. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. alentris.org [alentris.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]

- 15. jgtps.com [jgtps.com]

- 16. fda.gov [fda.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Stability Profile of Netupitant N-oxide D6 Reference Standards

This guide provides a comprehensive framework for establishing and understanding the stability profile of Netupitant N-oxide D6, a critical reference standard for the antiemetic drug Netupitant.[1][2][3] Given its role in pharmacokinetic and bioanalytical assays, ensuring the integrity and stability of this deuterated metabolite is paramount for data accuracy and regulatory compliance.[4][5] This document synthesizes established principles of stability testing with specific chemical considerations for N-oxide and deuterated compounds to offer a robust, scientifically-grounded methodology.

Netupitant is a selective neurokinin 1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting.[1][6][7] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several active metabolites, including Netupitant N-oxide (M2).[1][6][7][8][9] this compound serves as an isotopically labeled internal standard, essential for achieving precise and accurate measurements in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[4][5]

Foundational Principles: Chemical Structure and Inherent Stability Considerations

The stability of this compound is influenced by two key structural features: the N-oxide functional group and the deuterium labeling.

-

The N-oxide Moiety: The N-oxide group introduces a highly polar, zwitterionic N⁺-O⁻ bond, which can impact the molecule's reactivity.[10] While aromatic N-oxides are generally more stable than aliphatic amine oxides, they can be susceptible to specific degradation pathways.[10] Quantum chemical studies suggest that the introduction of an N-oxide can sometimes weaken molecular stability by elongating chemical bonds and increasing photochemical reactivity.[11][12] They are also known to be hygroscopic and are often stabilized by polar, protic solvents.[10]

-

Deuterium Labeling: The replacement of hydrogen atoms with deuterium (a stable, non-radioactive isotope) is a common strategy for creating internal standards for mass spectrometry.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts greater chemical stability and resistance to metabolic or chemical degradation at the labeled positions. However, care must be taken to prevent hydrogen-deuterium exchange, particularly in aqueous solutions or when exposed to moisture.[4][13]

Potential Degradation Pathways

A thorough stability program must anticipate potential degradation mechanisms. For this compound, these include:

-

Hydrolysis: Susceptibility to acid and base-catalyzed hydrolysis should be evaluated, as this can affect the integrity of the molecule, particularly if ester or amide functionalities were present. While Netupitant itself is an amide, the N-oxide group's stability across a pH range must be confirmed.[14]

-

Oxidation: Despite being an N-oxide, the molecule could be susceptible to further oxidation at other sites. The use of strong oxidizing agents like hydrogen peroxide is a key component of forced degradation studies.[14][15]

-

Photodegradation: Aromatic N-oxides can be photochemically reactive.[11][12] Exposure to UV and visible light, as mandated by ICH Q1B guidelines, is critical to determine light sensitivity and the need for photoprotective packaging.[14][16][17]

-

Thermal Degradation: Elevated temperatures are used to accelerate degradation and predict long-term stability under recommended storage conditions.[14][15]

Below is a conceptual diagram illustrating the primary stress factors that can influence the stability of the reference standard.

Caption: Potential degradation pathways for this compound.

Designing a Comprehensive Stability Testing Protocol

A robust stability study for a reference standard like this compound must be designed in accordance with International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[16][18][19][20][21] The goal is to establish a re-test period and define appropriate storage conditions.[14]

Materials and Analytical Methodology

-

Reference Standard: A well-characterized, high-purity batch of this compound is required.

-

Analytical Technique: A validated, stability-indicating analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or, ideally, mass spectrometric (LC-MS) detection is the gold standard.[22][23][24][25] The method must be able to separate the intact this compound from all potential degradation products, process impurities, and other related substances.[23][24][25]

Experimental Workflow: Forced Degradation and Long-Term Stability

The stability assessment involves two key stages: forced degradation (stress testing) and a formal stability study under various storage conditions.

Sources

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Netupitant N-oxide (3) D6 [artis-standards.com]

- 3. theclinivex.com [theclinivex.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. UpToDate 2018 [doctorabad.com]

- 8. drugs.com [drugs.com]

- 9. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. wjpsonline.com [wjpsonline.com]

- 16. biobostonconsulting.com [biobostonconsulting.com]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. wjpsonline.com [wjpsonline.com]

- 23. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Isotopic Labeling of Netupitant N-oxide D6

The following technical guide details the synthesis and isotopic labeling of Netupitant N-oxide D6 , designed for researchers requiring a robust internal standard for LC-MS/MS bioanalysis.

Executive Summary

Netupitant N-oxide (Metabolite M2) is a primary pharmacologically active metabolite of the neurokinin-1 (NK1) receptor antagonist Netupitant.[1][2][3][4] Accurate quantification of M2 in biological matrices is critical for pharmacokinetic (PK) profiling.[2]

This guide outlines the synthesis of Netupitant N-oxide-d6 , utilizing a stable isotope labeling strategy that places the deuterium atoms on the gem-dimethyl moiety of the isobutyryl chain.[3][4] This position is chemically inert and metabolically stable, preventing label loss during the N-oxidation reaction or subsequent in vivo metabolism.[4][5]

Target Molecule:

-

Chemical Name: 2-[3,5-Bis(trifluoromethyl)phenyl]-

,2-dimethyl- -

Labeling Site: The two methyl groups at the

-position of the amide linker ( -

Isotopic Purity Goal:

99% D.

Strategic Retrosynthesis & Label Design

The synthesis is designed to maximize isotopic efficiency by introducing the deuterium label early in the convergent synthesis, specifically during the formation of the carboxylic acid linker.[5]

Structural Logic

-

The Core: Netupitant consists of a functionalized pyridine core coupled to a bulky carboxylic acid derivative.[4]

-

The Label: We utilize Iodomethane-d3 (

) to install the gem-dimethyl-d6 group.[2][3][4] This is superior to labeling the piperazine ring, as the piperazine nitrogen is the site of oxidation; labeling adjacent to the reaction center could induce secondary kinetic isotope effects (KIE) or compromise the internal standard's retention time alignment with the analyte.[2][5] -

The Oxidation: The final step involves the regioselective oxidation of the tertiary piperazine nitrogen using m-chloroperbenzoic acid (m-CPBA).[2][3][4]

Retrosynthetic Diagram[3][4][5]

Caption: Retrosynthetic disconnection showing the introduction of the D6 label via alkylation prior to coupling and final oxidation.

Detailed Experimental Protocols

Phase 1: Synthesis of the Deuterated Linker

Objective: Synthesize 2-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-d3-propanoic-3,3,3-d3 acid.

Mechanism: Double deprotonation of the benzylic position followed by quenching with electrophilic methyl-d3 iodide.[3][4]

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Reagents:

-

Procedure:

-

Dissolve the acetic acid derivative in THF and cool to -78 °C .

-

Add n-BuLi dropwise over 30 minutes.[2][3] The solution will turn deep red/orange, indicating dianion formation.[5] Stir for 1 hour at -78 °C.

-

Add Iodomethane-d3 dropwise.[2][3] Maintain temperature below -60 °C.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Cool to 0 °C and carefully add 1N HCl until pH < 3.

-

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[2][5] -

Purification: Recrystallize from Hexane/Toluene to yield the Acid-D6 intermediate.[3][4]

Phase 2: Coupling to Form Netupitant-D6

Objective: Condense the Acid-D6 with the aminopyridine core.[2][3][4]

Protocol:

-

Activation: Convert the Acid-D6 (5.0 g) to its acid chloride using Oxalyl Chloride (1.5 equiv) and catalytic DMF in DCM (Dichloromethane) at 0 °C for 2 hours. Concentrate to remove excess oxalyl chloride.[4]

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (50 mL).

-

In a separate flask, dissolve the Amine Core (N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine) (1.0 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv) in DCM.[2][3][4]

-

Add the acid chloride solution to the amine solution dropwise at 0 °C.

-

Stir at Room Temperature (RT) for 12 hours.

-

-

Workup: Wash with saturated

, water, and brine. Dry and concentrate. -

Purification: Flash chromatography (SiO2, DCM/MeOH 95:5).

-

Product: Netupitant-D6.

-

Phase 3: Regioselective Synthesis of this compound

Objective: Oxidize the piperazine nitrogen without over-oxidizing the pyridine ring.[3][4]

Critical Control Point: The piperazine N4 nitrogen is more nucleophilic (

Protocol:

-

Dissolution: Dissolve Netupitant-D6 (1.0 g, 1.7 mmol) in DCM (20 mL). Cool to -10 °C (ice/salt bath).

-

Oxidation:

-

Prepare a solution of m-CPBA (77% max purity, 1.05 equiv) in DCM (10 mL).

-

Add the oxidant dropwise over 20 minutes. Do not dump.

-

-

Reaction Monitoring: Stir at -10 °C to 0 °C for 2 hours. Monitor by TLC or LC-MS.[2][3][4]

-

Quench & Workup:

-

Purification:

Analytical Validation & Quality Control

To certify the material as a Reference Standard, the following criteria must be met.

Data Summary Table

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Enrichment | > 99.0% D6 (D0 < 0.5%) | HRMS / |

| Identity (NMR) | Diagnostic shift of Piperazine | |

| Identity (MS) | ESI-MS (+) | |

| Regiochemistry | NOESY correlation confirming N-oxide location | 2D NMR |

Distinguishing Isomers (Piperazine vs. Pyridine N-oxide)

The primary risk is oxidizing the pyridine nitrogen.[2][3][4]

-

Piperazine N-oxide (Target): The methyl protons on the piperazine (

) will shift downfield significantly (from -

Pyridine N-oxide (Impurity): Would show significant shifts in the aromatic pyridine protons, while the piperazine methyl would remain near

2.2 ppm.[2][3][4]

Workflow Visualization

Caption: Step-by-step synthetic workflow from starting material to deuterated N-oxide target.

References

-

Netupitant Structure & Metabolism

-

Parent Drug Synthesis (Hoffmann-La Roche)

- Deuterated Standards Methodology

-

Synthesis of Netupitant Intermediates

- Commercial Reference for D6 Standard

Sources

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Netupitant N-Oxide | C30H32F6N4O2 | CID 11848838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. Netupitant N-Oxide | CAS#:910808-11-6 | Chemsrc [chemsrc.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Solid-phase extraction (SPE) methods for Netupitant metabolites

Solid-Phase Extraction Strategies for the Selective Isolation of Netupitant and its Major Metabolites from Human Plasma

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of Netupitant and its three primary, pharmacologically active metabolites—M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxy-netupitant)—from human plasma. Netupitant, a potent and selective NK1 receptor antagonist, is characterized by its high lipophilicity and extensive metabolism.[1][2] The accurate quantification of the parent drug and its metabolites in biological matrices is critical for pharmacokinetic and drug metabolism studies. This protocol outlines a robust mixed-mode solid-phase extraction methodology designed to provide high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Netupitant is a key therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] It is primarily metabolized in the liver by CYP3A4 enzymes, leading to the formation of three major active metabolites: M1 (desmethyl), M2 (N-oxide), and M3 (hydroxy).[3][4] Given that Netupitant and its metabolites M1 and M3 are over 99% bound to plasma proteins, and M2 is over 97% bound, an efficient sample preparation method is required to disrupt these interactions and isolate the analytes from complex biological matrices.[3]

Solid-phase extraction (SPE) is a highly effective technique for sample clean-up and concentration prior to chromatographic analysis.[5] This application note details a mixed-mode SPE protocol that leverages both reversed-phase and ion-exchange interactions to achieve superior selectivity and recovery of Netupitant and its metabolites.

Analyte Physicochemical Properties

A thorough understanding of the physicochemical properties of the target analytes is fundamental to developing a selective SPE method. Netupitant is a lipophilic molecule with basic functional groups. Its metabolites, while retaining the core structure, exhibit altered polarities.

| Compound | Molar Mass ( g/mol ) | logP (estimated) | Key Functional Groups for SPE |

| Netupitant | 578.6[1] | 5.1 (experimental)[2] | Piperazine, Pyridine (basic) |

| M1 (desmethyl) | 564.57 (calculated) | ~4.8 | Piperazine, Pyridine (basic) |

| M2 (N-oxide) | 594.6[6] | ~3.5 | N-oxide (highly polar), Piperazine, Pyridine (basic) |

| M3 (hydroxy) | 594.6 (calculated) | ~4.9 | Hydroxyl (polar), Piperazine, Pyridine (basic) |

Table 1: Physicochemical Properties of Netupitant and its Major Metabolites.

The high logP of Netupitant and its non-oxide metabolites suggests strong retention on a reversed-phase sorbent. The presence of the basic piperazine and pyridine moieties allows for strong cation exchange interactions at a pH below their pKa. The N-oxide metabolite (M2) is significantly more polar, which needs to be considered in the selection of wash and elution solvents to ensure its recovery.

SPE Method Development: A Rationale-Driven Approach

A mixed-mode cation exchange SPE sorbent is recommended for the simultaneous extraction of Netupitant and its metabolites. This approach offers a dual retention mechanism:

-

Reversed-Phase Interaction: The hydrophobic core of the sorbent will retain the lipophilic Netupitant and its metabolites.

-

Ion-Exchange Interaction: The cation exchange functional groups on the sorbent will interact with the protonated basic nitrogens of the analytes, providing a highly selective retention mechanism.

This dual retention allows for rigorous washing steps to remove endogenous interferences from the plasma matrix, such as phospholipids and proteins, leading to a cleaner final extract.

SPE Sorbent Selection

A polymeric mixed-mode sorbent with both reversed-phase and strong cation exchange properties is ideal. These sorbents are stable across a wide pH range and offer high loading capacity.

Experimental Workflow

The following diagram illustrates the complete SPE workflow, from sample pre-treatment to the final elution step.

Caption: SPE Workflow for Netupitant Metabolites.

Detailed Step-by-Step Protocol

This protocol is designed for a standard 3 mL SPE cartridge containing a mixed-mode cation exchange polymer.

4.1. Sample Pre-treatment

-

To 1 mL of human plasma, add the internal standard.

-

Add 1 mL of 4% phosphoric acid (H3PO4) to the plasma sample.

-

Vortex for 30 seconds to mix thoroughly. This step precipitates proteins and ensures the analytes are in their protonated, positively charged state for optimal retention on the cation exchange sorbent.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Use the supernatant for the loading step.

4.2. Solid-Phase Extraction

| Step | Reagent | Volume | Purpose |

| Conditioning | Methanol | 1 mL | To wet the sorbent and activate the reversed-phase functional groups. |

| Equilibration | Deionized Water | 1 mL | To prepare the sorbent for the aqueous sample matrix. |

| Sample Loading | Pre-treated Plasma Supernatant | ~2 mL | To load the sample onto the SPE sorbent. A slow and steady flow rate is recommended. |

| Wash 1 | 0.1% Formic Acid in Deionized Water | 1 mL | To remove hydrophilic interferences and salts. The acidic pH maintains the positive charge on the analytes, ensuring their retention via ion exchange. |

| Wash 2 | Methanol | 1 mL | To remove lipophilic interferences, particularly phospholipids, that are retained by the reversed-phase mechanism. |

| Elution | 5% Ammonium Hydroxide in Acetonitrile | 1 mL | The high pH of the ammonium hydroxide neutralizes the charge on the basic analytes, disrupting the ion-exchange interaction. The acetonitrile disrupts the reversed-phase interaction, leading to the elution of all target analytes. |

Table 2: Detailed SPE Protocol.

4.3. Post-Extraction

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Causality and Experimental Choices

-

Acidic Pre-treatment: The use of phosphoric acid is crucial for precipitating plasma proteins, which would otherwise clog the SPE sorbent.[5] The acidic environment also ensures that the basic nitrogen atoms on Netupitant and its metabolites are protonated, facilitating strong retention on the cation exchange sorbent.

-

Mixed-Mode Sorbent: This choice provides orthogonal retention mechanisms, allowing for a more rigorous and selective wash procedure than a single-mode sorbent.[5]

-

Two-Step Wash: The aqueous acidic wash removes polar interferences, while the organic wash removes non-polar interferences. This combination results in a significantly cleaner extract.

-

Basic Elution: The use of a basic elution solvent is essential to neutralize the charge on the analytes, thereby releasing them from the cation exchange sites on the sorbent. Acetonitrile is a strong organic solvent that effectively disrupts the reversed-phase interactions.

Conclusion

The described mixed-mode solid-phase extraction protocol provides a robust and reliable method for the simultaneous extraction of Netupitant and its major metabolites from human plasma. The rationale-driven approach, based on the physicochemical properties of the analytes, ensures high recovery and excellent sample clean-up. This method is well-suited for supporting pharmacokinetic and other bioanalytical studies requiring the accurate quantification of Netupitant and its metabolic products.

References

-

Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. (2016). Journal of Chromatography B, 1028, 120-126.

-

Netupitant. PubChem.

-

AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Netupitant / palonosetron (as hydrochloride). (2016). Therapeutic Goods Administration.

-

Netupitant - Wikipedia.

-

Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. ResearchGate.

-

Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry. (2018). PLoS ONE, 13(1), e0190598.

-

Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. OUCI.

-

Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting. (2018). Clinical Pharmacology in Drug Development, 7(8), 875-884.

-

AKYNZEO (netupitant and palonosetron) Label. (2020). U.S. Food and Drug Administration.

-

Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant. (2022). Clinical Pharmacology in Drug Development, 11(12), 1406-1416.

-

Chemical structures of fosnetupitant, netupitant, and netupitant metabolites M1, M2, and M3. ResearchGate.

-

Akynzeo, INN-netupitant/palonosetron. (2015). European Medicines Agency.

-

Pharmacokinetic Parameters for netupitant, Its Active Metabolites M1,... ResearchGate.

-

METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF NETUPITANT AND PALONOSETRON IN BULK FORM AND MARKETED CO. (2022). YMER, 21(12), 1483-1495.

-

Netupitant N-Oxide. PubChem.

-

Netupitant N-oxide. Cayman Chemical.

-

Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical and Bioanalytical Sciences, 2(4), 1-13.

-

Netupitant N-Oxide. ChemicalBook.

-

Method development and validation for simultaneous estimation of netupitant and palonosetron in bulk and pharmaceutical dosage form by using. (2021). World Journal of Pharmaceutical Sciences, 9(12), 218-225.

-

development and validation of a rp - hplc method for the simultaneous determination of netupitant. (2018). PHARMACEUTICAL SCIENCES.

-

Validated stability indicating RP-HPLC method for simultaneous determination of netupitant and palanosetron in combined pharmaceutical formulations. (2021). GSC Biological and Pharmaceutical Sciences, 14(2), 119-129.

-

Netupitant. Sigma-Aldrich.

-

Netupitant N-Oxide. Chemsrc.

-

LC/MS/MS Method Package for Primary Metabolites. Shimadzu.

-

Netupitant; palonosetron. PubChem.

-

Netupitant/Palonosetron. (2015). Hospital Pharmacy, 50(4), 326-333.

-

netupitant/palonosetron 300mg/0.5mg, hard capsule (Akynzeo ). (2016). Scottish Medicines Consortium.

Sources

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Netupitant - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Netupitant N-Oxide | C30H32F6N4O2 | CID 11848838 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography Conditions for Netupitant D6

Application Note & Technical Guide | AN-NET-D6-2024 [1]

Executive Summary & Scientific Context

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] It is characterized by high lipophilicity (LogP ~5.[1]1) and basicity, properties that dictate specific chromatographic challenges such as peak tailing and carryover.

Netupitant D6 (Netupitant-d6) is the stable isotope-labeled (SIL) analog, primarily employed as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1] Its physicochemical behavior mirrors the analyte, compensating for matrix effects, extraction recovery variances, and ionization suppression.

This guide provides two distinct protocols:

-

LC-MS/MS Bioanalytical Method: For quantifying Netupitant in biological matrices using D6 as the IS.[1]

-

HPLC-UV Purity Method: For assessing the chemical and isotopic purity of the Netupitant D6 standard itself.[1]

Physicochemical Profile & Chromatographic Strategy[4][5][6][7][8][9][10]

Understanding the molecule is the prerequisite for separation.[1]

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Weight | Netupitant: 578.6 g/mol Netupitant D6: ~584.6 g/mol | Mass resolution required.[1] D6 provides a +6 Da mass shift.[1] |

| LogP | ~5.1 (Highly Lipophilic) | Requires high organic strength for elution.[1] Significant risk of carryover; needle wash is critical. |

| pKa | Basic (Piperazine/Pyridine moieties) | Low pH (Formic Acid): Promotes ionization ([M+H]+) but may cause tailing due to silanol interactions.High pH (Ammonium Acetate pH 9): Suppresses ionization of silanols, improving peak shape, though typically less sensitive for ESI+.[1] |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | Avoid aqueous diluents for stock preparation to prevent precipitation. |

Protocol A: LC-MS/MS Bioanalytical Method (UHPLC)

Purpose: Quantitation of Netupitant in plasma/serum using Netupitant D6 as the Internal Standard.[1]

System Configuration[1][8]

-

LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290 Infinity).[1]

-

Detector: Triple Quadrupole MS (ESI Positive Mode).[1]

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC HSS T3.[1]

-

Rationale: The HSS T3 is designed to retain polar compounds but withstands 100% aqueous loading; however, for hydrophobic Netupitant, a standard C18 with high carbon load is sufficient and robust.

-

Mobile Phase & Gradient[1]

-

Mobile Phase A (MPA): 0.1% Formic Acid in Water (LC-MS Grade).[1]

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.[1]

-

Note: Acetonitrile is preferred over Methanol to reduce system backpressure and improve desolvation efficiency.

-

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % A | % B | Curve | Action |

|---|---|---|---|---|---|

| 0.00 | 0.40 | 90 | 10 | Initial | Equilibration |

| 0.50 | 0.40 | 90 | 10 | 6 | Load |

| 2.50 | 0.40 | 5 | 95 | 6 | Elution (Netupitant/D6) |

| 3.50 | 0.40 | 5 | 95 | 6 | Wash (Critical for carryover) |

| 3.60 | 0.40 | 90 | 10 | 1 | Re-equilibration |

| 5.00 | 0.40 | 90 | 10 | 1 | End |

Mass Spectrometry Parameters (MRM)

The following transitions are standard. Crucial: You must perform a Product Ion Scan on your specific batch of Netupitant D6, as the position of the deuterium label (e.g., on the methyl groups vs. the phenyl ring) determines the product ion mass.

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Netupitant | ESI+ | 579.3 | 201.1 | 35 | 25 |

| Netupitant D6 | ESI+ | 585.3 | 201.1* | 35 | 25 |

-

Technical Note on D6 Transition: The 201.1 fragment typically corresponds to the piperazine/pyridine moiety.[1] If the D6 labeling is on the isobutyric acid side (common synthesis route), the fragment remains 201.1.[1] If the labeling is on the piperazine methyls, the product ion will shift to 207.1. Always verify the Certificate of Analysis (CoA) for label position. [1]

Sample Preparation (Protein Precipitation)[1]

-

Aliquot: 50 µL Plasma.

-

IS Addition: Add 10 µL Netupitant D6 working solution (500 ng/mL in 50:50 MeOH:H2O).

-

Precipitation: Add 200 µL Acetonitrile (cold). Vortex 1 min.

-

Centrifugation: 13,000 rpm for 10 min at 4°C.

-

Injection: Inject 2-5 µL of the supernatant.

Protocol B: HPLC-UV Purity Assessment

Purpose: Quality Control (QC) of Netupitant D6 standards to ensure no degradation or non-labeled impurities.

Chromatographic Conditions[1][4][5][6][7][8][9]

-

Column: Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Phosphate Buffer (pH 4.8) : Acetonitrile (45:55 v/v).[1]

-

Buffer Prep: 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 4.8 with dilute orthophosphoric acid.

-

-

Temperature: 35°C.[1]

-

Detection: UV at 282 nm (Primary) or 262 nm.[1]

-

Run Time: 15 minutes (Netupitant elutes ~6-8 min).

System Suitability Criteria[1][8][10]

-

Tailing Factor: < 2.0 (Critical due to basicity).

-

Theoretical Plates: > 2000.

-

% RSD (Area): < 2.0% (n=5 injections).[1]

Visualized Workflows & Logic

Bioanalytical Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for the bioanalysis of Netupitant using the D6 isotopolog.

Mobile Phase Decision Tree (DOT Diagram)

Figure 2: Decision logic for selecting mobile phase pH based on pKa and analytical objectives.

Scientific Rationale & Troubleshooting

The "Deuterium Effect" in Chromatography

While D6-Netupitant is chemically nearly identical to Netupitant, slight retention time shifts (Isotope Effect) may occur.[1] Deuterium is slightly more lipophilic than Hydrogen, but the C-D bond is shorter. In Reverse Phase (RP) chromatography, deuterated isotopologs often elute slightly earlier than the non-labeled parent.[1]

-

Protocol Check: Ensure the integration window in your MS method is wide enough to capture both the parent and the D6 peak if they separate slightly.

Carryover Management

Due to the LogP of 5.1, Netupitant "sticks" to metallic surfaces and rotor seals.

-

Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:[1]20) + 0.1% Formic Acid .[1][6]

-

Blank Injection: Always run a double blank after the highest calibration standard.[1]

Matrix Effects

Netupitant elutes in a highly organic region (high %B).[1] Phospholipids from plasma also elute late.[1]

-

Mitigation: Monitor the phospholipid transition (m/z 184 -> 184) during method development. If phospholipids co-elute with Netupitant D6, ion suppression will compromise the IS correction. Adjust the gradient ramp to separate them.

References

-

Zhang, W., et al. (2016).[1][7] "Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma." Journal of Chromatography B.

-

European Medicines Agency (EMA). (2015).[1] "Assessment Report: Akynzeo (Netupitant/Palonosetron)." Procedure No. EMEA/H/C/003728/0000.[1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 6451149, Netupitant." PubChem.

-

Vallakeerthi, N., et al. (2018).[1] "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Netupitant and Palonosetron." Indo American Journal of Pharmaceutical Sciences.

Sources

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. iajps.com [iajps.com]

- 4. iajps.com [iajps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage and handling requirements for deuterated Netupitant standards

Abstract

This technical guide outlines the rigorous storage, solubilization, and handling requirements for Netupitant-d6, the stable isotope-labeled internal standard (SIL-IS) used in the quantification of Netupitant (Akynzeo®) via LC-MS/MS.[1] Due to the lipophilic nature of the parent molecule and the hygroscopic potential of preferred solvents, specific protocols are required to prevent stock concentration drift, sorption losses, and isotopic back-exchange.[1] This document provides a self-validating workflow designed to ensure analytical data integrity in regulated drug development environments.

Introduction: The Bioanalytical Context

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] In quantitative bioanalysis, the use of Netupitant-d6 is superior to structural analogs (e.g., Ibrutinib) because it co-elutes with the analyte, effectively compensating for matrix effects, ionization suppression, and extraction variability.[1]

However, the reliability of this compensation is contingent upon the integrity of the standard itself.[1] Improper handling can lead to "crosstalk" (IS contributing signal to the analyte channel) or variable recovery, compromising the assay's Lower Limit of Quantification (LLOQ).[1]

Physicochemical Profile & Critical Attributes

| Property | Data | Implications for Handling |

| Compound Name | Netupitant-d6 | Use specific CAS for procurement to ensure correct labeling position. |

| CAS Number | 2070015-31-3 | Verify Certificate of Analysis (CoA) against this CAS.[1] |

| Molecular Weight | ~584.6 g/mol | +6 Da shift from native Netupitant (578.6).[1] |

| Labeling Position | N-methyl-α,α-dimethyl-d3 | Label is typically on the amide side-chain methyls.[1] |

| Solubility | DMSO (>9 mg/mL), MeOH, ACN | Avoid aqueous stock solutions. High risk of precipitation.[1] |

| LogP | ~4.5 - 5.0 (Lipophilic) | High Sorption Risk. Sticks to non-treated glass and plastics.[1] |

| pKa | ~6.3 (Basic) | Ionizes in acidic mobile phases (Positive Mode ESI).[1] |

Protocol 1: Master Stock Preparation (The "Gold Standard")

Objective: Create a stable, verified Master Stock Solution (MSS) at 1.0 mg/mL.

Reagents & Equipment

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%) OR Methanol (LC-MS Grade).[1]

-

Expert Insight: While DMSO offers higher solubility, it is hygroscopic and freezes at 19°C. Methanol is preferred for ease of handling unless high-concentration (>5 mg/mL) stocks are required.[1]

-

-

Container: Amber borosilicate glass vials (Silanized/Deactivated preferred to minimize sorption).

-

Balance: 5-decimal analytical balance with anti-static ionizer.

Step-by-Step Methodology

-

Equilibration: Allow the Netupitant-d6 vial to reach room temperature (20-25°C) inside a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.[1]

-

Weighing: Weigh approximately 1.0 mg of Netupitant-d6 directly into the amber vial.

-

Critical Step: Do not use a weighing boat.[1] The static charge of the lipophilic powder causes transfer losses. Weigh by difference directly into the vessel.

-

-

Solubilization: Add the calculated volume of Methanol (or DMSO) to achieve exactly 1.0 mg/mL.

-

Calculation:

-

Note: Account for the salt factor if the standard is a salt form (e.g., HCl), though d6 standards are often free bases.[1]

-

-

Dissolution: Vortex for 60 seconds. Sonication is generally not required for 1 mg/mL in MeOH, but if used, limit to 2 minutes to avoid heating.

-

Verification: Visually inspect for particulates.[1] The solution must be crystal clear.

Protocol 2: Storage & The "Cold Chain"

Stability is a function of temperature, light, and solvent evaporation.

-

Master Stock (1 mg/mL):

-

Working Stock (e.g., 10 µg/mL):

-

Temp: 4°C (Refrigerator).

-

Shelf Life: 1 month.

-

Solvent: Dilute with 50:50 Methanol:Water or Acetonitrile:Water. Do not store in 100% aqueous buffer.

-

Diagram 1: The Stability & Handling Workflow

Caption: Optimized workflow for Netupitant-d6 handling, emphasizing moisture control and cold storage.

Protocol 3: Bioanalytical Application (LC-MS/MS)

Objective: Utilize Netupitant-d6 to correct for extraction efficiency and matrix effects in plasma samples.

Chromatographic Conditions

-

Column: C18 (e.g., Phenomenex Kinetex or Waters XBridge), 2.1 x 50 mm, 2.6 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid in Water.[1][2][3]

-

Note: Netupitant is basic; high pH (Ammonium Acetate) often improves peak shape and retention.[1]

-

-

Flow Rate: 0.3 - 0.5 mL/min.[1]

Mass Spectrometry (MRM Transitions)

Netupitant-d6 is detected in Positive ESI mode.[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Netupitant (Native) | 579.5 | 522.4 | ~30-35 |

| Netupitant-d6 (IS) | 585.5 | 528.4 | ~30-35 |

Note: The +6 Da mass shift is maintained in the product ion, indicating the label is located on a stable fragment (the amide side chain).[1]

Quality Control & Troubleshooting

A. The "Zero-Blank" Check (Self-Validation)

Before running a batch, inject a "Zero Sample" (Matrix + IS only).[1]

-

Requirement: The response in the Native Netupitant channel (579.5 -> 522.[1][2][3]4) must be < 20% of the LLOQ response.[1]

-

Failure Cause: If signal is seen in the native channel, the Netupitant-d6 contains isotopic impurities (d0 species).[1]

B. Sorption Troubleshooting

If IS area counts are low or variable:

-

Check Glassware: Are you using standard glass? Switch to polypropylene or silanized glass.[1]

-

Check Solvent: Is the working solution < 30% organic? Netupitant will stick to container walls in high-aqueous solutions.[1] Increase organic content to > 40%.

Diagram 2: Degradation & Error Pathways

Caption: Primary error pathways. Oxidation of the piperazine ring and sorption due to lipophilicity are the highest risks.

References

-

Zhang, W., et al. (2016).[1][4] "Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma." Journal of Chromatography B, 1028, 187-193.[1] Retrieved from [Link]

-

GlobalRPh. (2019).[1] Akynzeo (Netupitant/Palonosetron) Clinical Pharmacology and Stability. Retrieved from [Link]

Sources

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Resolving matrix effects in Netupitant N-oxide D6 analysis

Topic: Resolving Matrix Effects & Stability Issues in LC-MS/MS Bioanalysis

Introduction: The Analyst’s Dilemma

Welcome to the advanced technical support module for Netupitant N-oxide analysis. If you are accessing this guide, you are likely facing non-linear calibration curves, internal standard (IS) response drift, or poor reproducibility in plasma/serum extracts.

Netupitant N-oxide presents a "perfect storm" for bioanalysts: it is a polar metabolite susceptible to phospholipid suppression , and as an N-oxide, it possesses thermal lability in the electrospray source. Furthermore, the use of a deuterated internal standard (Netupitant-D6) introduces potential retention time shifts due to the deuterium isotope effect, which can uncouple the IS from the analyte during critical matrix suppression events.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Diagnostic Triage

Q: How do I definitively prove matrix effects are the cause of my assay failure?

A: Stop looking at the calibration curve. Perform a Post-Column Infusion (PCI). Comparison of slopes (standard addition) is useful but retrospective. To visualize where the suppression occurs relative to your peak, you must use the PCI method. This is the "gold standard" for qualitative matrix assessment.

The Mechanism

Matrix effects are often caused by glycerophosphocholines (GPC) and lysophosphocholines (LPC) that elute late in Reversed-Phase LC (RPLC). If your Netupitant N-oxide peak co-elutes with these unseen lipids, ionization competition occurs.

Protocol: Post-Column Infusion Setup

-

Setup: Connect a syringe pump containing a steady solution of Netupitant N-oxide (at ~100 ng/mL in mobile phase) to a T-union.

-

Flow: Connect the LC column effluent to the second port of the T-union.

-

Output: Connect the third port to the MS source.

-

Execution: Inject a blank extracted matrix sample (e.g., PPT plasma) via the LC while infusing the analyte.

-

Result: The MS trace should be a flat line (the infusion). Any "dip" or "valley" in the baseline indicates a suppression zone caused by the matrix eluting from the column.

Visual Workflow (DOT Diagram)

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.

Module 2: The "Deuterium Shift" Trap

Q: I am using Netupitant-D6. Shouldn't that correct for all matrix effects?

A: Not if the D6 and D0 (analyte) peaks do not co-elute perfectly.

The Science: Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen, but it also affects the vibrational energy of C-H vs C-D bonds. In RPLC, deuterated isotopologues (D6) often elute slightly earlier than their non-deuterated counterparts (D0).[1]

-

The Risk: If Netupitant N-oxide elutes at 2.50 min and Netupitant-D6 elutes at 2.45 min, and a sharp phospholipid suppression zone exists at 2.45 min, the IS is suppressed but the analyte is not .

-

Result: The IS area drops, the Area Ratio (Analyte/IS) artificially skyrockets, and your calculated concentration is falsely high.

Troubleshooting Steps

-

Check Retention Times: Zoom in on your chromatogram. Is there a shift >0.05 min between analyte and IS?

-

Overlay the PCI Trace: Does the IS peak fall into a "dip" that the analyte misses?

-

Solution:

-

Chromatography: Flatten the gradient slope at the elution window to force co-elution.

-

Chemistry: If the shift is unmanageable, switch to a

C or

-

Module 3: Sample Preparation & Phospholipids

Q: My PCI trace shows massive suppression. How do I clean up the sample?

A: Protein Precipitation (PPT) is likely insufficient. You need to remove phospholipids. [2]

Netupitant N-oxide is moderately polar. Simple protein precipitation (using ACN or MeOH) leaves >95% of phospholipids in the supernatant. These lipids accumulate on the column and elute unpredictably in subsequent runs.

Comparative Extraction Strategies

| Method | Phospholipid Removal | Recovery of N-oxide | Complexity | Recommendation |

| Protein Precip (PPT) | < 10% (Poor) | High | Low | Avoid for this analyte. |

| Solid Phase Extraction (SPE) | > 95% (Excellent) | Medium (Requires optimization) | High | Gold Standard. Use Mixed-Mode Cation Exchange (MCX). |

| Supported Liquid Extraction (SLE) | ~90% (Good) | High | Medium | Best Balance. Efficient for N-oxides. |

| Phospholipid Removal Plates | > 90% (Good) | High | Low | Fastest Fix. (e.g., Ostro, HybridSPE). |

Recommendation: Switch to Supported Liquid Extraction (SLE) or specialized Phospholipid Removal Plates . These remove the GPCs that cause the suppression identified in Module 1.

Module 4: In-Source Stability (Thermal Degradation)

Q: My signal is erratic, and I see a peak for the parent Netupitant appearing.

A: You are likely degrading the N-oxide in the MS source.

N-oxides are thermally labile. In a hot Electrospray Ionization (ESI) source, the N-O bond can cleave (deoxygenation), reverting the metabolite back to the parent drug (Netupitant) or fragmenting it.

The Mechanism

If this happens before mass filtration (in the source), you lose analyte signal and potentially contaminate the channel for the parent drug if you are measuring both.

Optimization Protocol

-

Source Temperature: Lower the desolvation temperature in 50°C increments. (e.g., if at 500°C, try 350°C). Watch for signal stability vs. solvent evaporation.

-

Cone Voltage / Declustering Potential: Perform a "breakdown curve." Ramp the voltage from low to high while infusing the N-oxide. Select the voltage that maximizes the molecular ion

while minimizing the in-source fragment (Netupitant mass).

Troubleshooting Logic Tree

Figure 2: Decision matrix for isolating the root cause of assay failure.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

-

Kassai, H., et al. (2025). Simulation of the oxidative metabolization pattern of netupitant... by electrochemistry coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

-